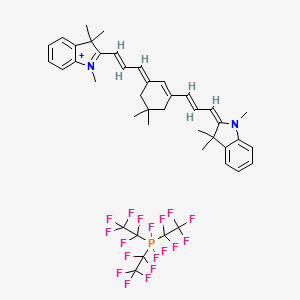

CID 137965355

Description

Key characteristics include:

- Physicochemical Properties: Gas chromatography-mass spectrometry (GC-MS) data (Figure 1(B)) reveal a complex ion chromatogram, suggesting multiple volatile components or isomers. Vacuum distillation fractions (Figure 1(C)) indicate variability in boiling points and polarity, which may correlate with functional group modifications .

- Mass Spectral Data: The mass spectrum (Figure 1(D)) provides molecular ion peaks and fragmentation patterns, critical for confirming molecular weight and structural motifs .

Properties

InChI |

InChI=1S/C36H43N2.C6F18P/c1-34(2)24-26(15-13-21-32-35(3,4)28-17-9-11-19-30(28)37(32)7)23-27(25-34)16-14-22-33-36(5,6)29-18-10-12-20-31(29)38(33)8;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h9-23H,24-25H2,1-8H3;/q+1;-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBDQMBIGBRPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=CC=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C1)C=CC=C4C(C5=CC=CC=C5N4C)(C)C)C.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=C/C(=C/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)/C1)/C=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)C.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H43F18N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

948.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of CID 137965355 involves several steps. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction with an aqueous solution to obtain an intermediate. This intermediate is then further reacted to produce the final compound . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

CID 137965355 undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 137965355 has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 137965355 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 137965355 belongs to a class of bioactive compounds with structural analogs in natural products. Below is a comparative analysis with oscillatoxin derivatives () and other functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Divergence :

- This compound shares a macrocyclic framework with oscillatoxins but differs in substituents (e.g., methyl groups vs. hydroxyls in oscillatoxin D). These modifications influence solubility and bioactivity .

- Unlike 30-methyl-oscillatoxin D (CID 185389), this compound lacks side-chain methylation, suggesting lower metabolic stability .

Functional Implications: Oscillatoxin derivatives exhibit cytotoxic effects via ion channel modulation, while this compound’s bioactivity remains uncharacterized in the evidence.

Analytical Techniques :

- This compound was characterized using vacuum distillation and GC-MS, whereas oscillatoxins are typically studied via NMR and LC-MS due to their lower volatility .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 137965355?

- Methodological Guidance : Begin by narrowing the scope using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your inquiry. For example: "How does this compound affect [specific biological pathway] in [cell type/organism] compared to [control/alternative compound] over [timeframe]?" Ensure the question is measurable, avoids vagueness, and addresses a knowledge gap identified in literature reviews .

- Avoiding Pitfalls : Test the question’s feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For instance, assess resource availability and ethical compliance if involving human/animal models .

Q. What are best practices for designing experiments involving this compound?

- Experimental Design : Define independent variables (e.g., dosage, exposure time) and dependent variables (e.g., gene expression, toxicity). Include controls (positive/negative) and validate protocols through pilot studies. Reference methodologies from analogous studies in primary literature .

- Reproducibility : Document procedures in detail (e.g., compound purity verification, instrument calibration) to align with guidelines for experimental replication .

Q. How do I conduct a rigorous literature review for this compound?

- Strategy : Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND [mechanism/application]"). Prioritize peer-reviewed articles over preprints. Organize findings thematically (e.g., synthesis methods, biological activity) .

- Critical Evaluation : Assess study validity by examining sample sizes, statistical methods, and potential conflicts of interest. Cross-reference results across multiple sources to identify consensus or discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.